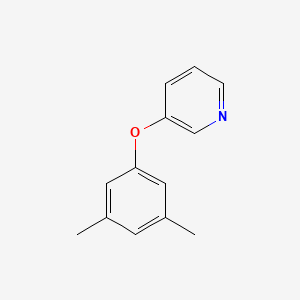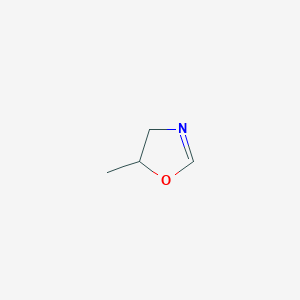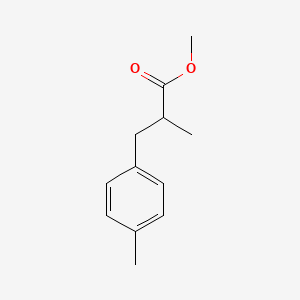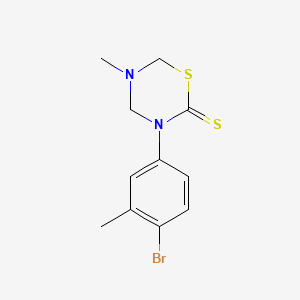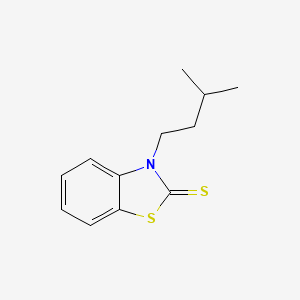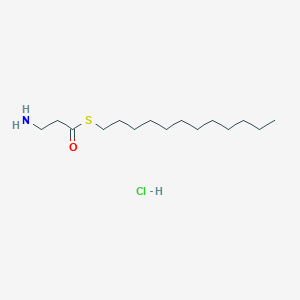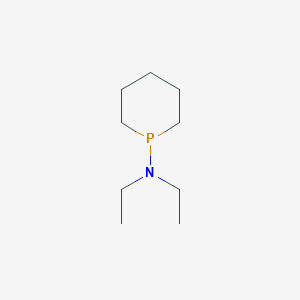
Pyridinium, 1-acetyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 1-acetyl-, also known as 1-acetylpyridinium, is a derivative of pyridine where the nitrogen atom in the pyridine ring is bonded to an acetyl group. Pyridinium salts are well-known for their presence in various natural products and bioactive pharmaceuticals. They play a significant role in a wide range of research topics due to their unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-acetylpyridinium can be synthesized through the reaction of pyridine with acetic anhydride or acetyl chloride under acidic conditions. The reaction typically involves heating the reactants to facilitate the formation of the acetylated product .
Industrial Production Methods: Industrial production of pyridinium salts, including 1-acetylpyridinium, often involves large-scale reactions using similar methods as in laboratory synthesis. The use of catalysts and optimized reaction conditions can enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-acetylpyridinium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert it back to pyridine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products Formed:
- Oxidation products include pyridinium N-oxides.
- Reduction products include pyridine and its derivatives.
- Substitution reactions yield various substituted pyridinium compounds .
Applications De Recherche Scientifique
1-acetylpyridinium has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other pyridinium compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, catalysts, and ionic liquids
Mécanisme D'action
The mechanism of action of 1-acetylpyridinium involves its interaction with various molecular targets. It can act as an electrophile in chemical reactions, facilitating nucleophilic attack. In biological systems, it may interact with enzymes or cellular components, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Pyridine: The parent compound, lacking the acetyl group.
N-methylpyridinium: Similar structure with a methyl group instead of an acetyl group.
Picolines, Lutidines, Collidines: Substituted pyridines with different alkyl groups.
Uniqueness: 1-acetylpyridinium is unique due to its acetyl group, which imparts distinct chemical reactivity and biological activity compared to other pyridinium compounds. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
1-pyridin-1-ium-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPUSMMANAIXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[N+]1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NO+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433091 |
Source


|
| Record name | Pyridinium, 1-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29788-34-9 |
Source


|
| Record name | Pyridinium, 1-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
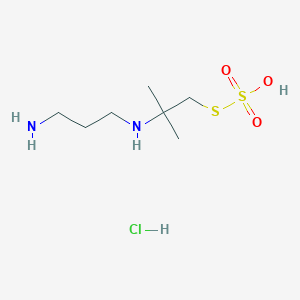
![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B14696307.png)


![(1R,4R,5R,9R,10S,12R,13S,14R)-5,9,13-trimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14696318.png)
